![molecular formula C5H3F3O2 B3045189 4-(Trifluoromethyl)furan-2(5H)-one CAS No. 102854-63-7](/img/structure/B3045189.png)
4-(Trifluoromethyl)furan-2(5H)-one
Overview
Description
Synthesis Analysis
The synthesis of furan-2(5H)-ones has seen recent developments . A copper-catalyzed method has been described for the synthesis of highly functionalized trifluoromethyl 2H-furans . This method relies on a cascade cyclic reaction between enaminones and N-tosylhydrazones .Chemical Reactions Analysis
The copper-catalyzed method for the synthesis of trifluoromethyl 2H-furans involves a cascade cyclic reaction between enaminones and N-tosylhydrazones . The proposed reaction mechanism involves an amino-cyclopropane intermediate formed in the cyclopropanation of enaminones .Scientific Research Applications
Electrocatalysis for Biomass Transformation
- Results : CuS nanosheets demonstrate exceptional performance, achieving high HFO selectivity (83.6%) and furfural conversion (70.2%). The CuS electrocatalyst also exhibits long-term stability .
Synthetic Intermediate
- Significance : Researchers leverage its reactivity and structural features for constructing complex molecules .
Biological Activity and Drug Development
Flavor and Fragrance Industry
Materials Science and Nanotechnology
Green Chemistry and Sustainable Synthesis
Mechanism of Action
Target of Action
Furan-2(5h)-ones, a group to which this compound belongs, are known to be present in a large number of natural products and drugs with diverse biological activities . These include antifungal, antibacterial, and anti-inflammatory activities .
Mode of Action
Furan-2(5h)-ones are known to interact with their targets to exert a wide range of biological activities
Biochemical Pathways
Furan-2(5h)-ones are known to be involved in the synthesis of natural products
Pharmacokinetics
Furan-2(5h)-ones are known to be valuable building blocks in organic synthesis , suggesting that they may have favorable pharmacokinetic properties
Result of Action
Furan-2(5h)-ones are known to exert a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects
Action Environment
Furan-2(5h)-ones are known to be valuable building blocks in organic synthesis , suggesting that they may be stable under a variety of conditions
properties
IUPAC Name |
3-(trifluoromethyl)-2H-furan-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3O2/c6-5(7,8)3-1-4(9)10-2-3/h1H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEDCESLESUNKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542299 | |
Record name | 4-(Trifluoromethyl)furan-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)furan-2(5H)-one | |
CAS RN |
102854-63-7 | |
Record name | 4-(Trifluoromethyl)furan-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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